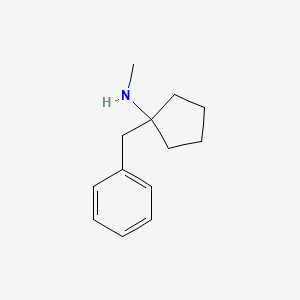

1-Benzyl-n-methylcyclopentanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

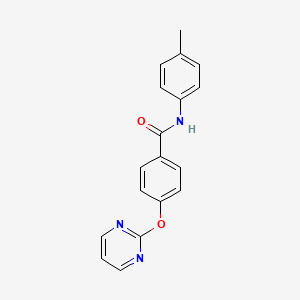

Vue d'ensemble

Description

1-Benzyl-n-methylcyclopentanamine (also known as 1-benzyl-N-methylcyclopentanamine, 1-BnMCP, and BnMCP) is an organic compound belonging to the class of amines. It is a mono-substituted amine, wherein a benzyl group is bonded to the nitrogen atom of a cyclopentanamine molecule. 1-BnMCP has a molecular formula of C10H15N and a molecular weight of 149.24 g/mol. It is a colorless to light yellow liquid with a boiling point of 213-215°C and a melting point of -45°C.

Applications De Recherche Scientifique

Antimicrotubule Agents and Cancer Cell Growth Inhibition

A series of compounds related to "1-Benzyl-n-methylcyclopentanamine" have been synthesized, demonstrating significant potential in inhibiting cancer cell growth. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides synthesized through copper-catalyzed azide-alkyne cycloaddition exhibited strong antiproliferative activity against select cancer cell lines, including MCF-7 human breast tumor cells. These compounds inhibit tubulin polymerization and tumor cell growth, displaying a correlation to clinically useful antimicrotubule agents like paclitaxel and vincristine. This discovery underscores the scaffold's potential for developing new anticancer agents (Stefely et al., 2010).

Anti-HIV Activity

Another study explored the synthesis and evaluation of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives for their anti-HIV-1 activity. The research identified compounds exhibiting potent and selective anti-HIV-1 agents, highlighting the therapeutic applications of "1-Benzyl-n-methylcyclopentanamine" related compounds in infectious disease treatment (Tanaka et al., 2010).

Cytochrome P450-catalyzed Oxidation

Research into the cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine and similar compounds provided insights into the metabolic pathways and potential toxicological implications. This study aids in understanding the enzyme-substrate interactions and the metabolic fate of such compounds, which is crucial for drug development and safety evaluations (Cerny & Hanzlik, 2006).

Synthesis of Potential Antidepressants

The copper-catalyzed aminoboration of methylenecyclopropanes, leading to the synthesis of (borylmethyl)cyclopropylamines, represents another significant application. These compounds serve as building blocks for potential antidepressants, showcasing the versatility of "1-Benzyl-n-methylcyclopentanamine" in synthesizing novel therapeutic agents (Sakae et al., 2014).

GlyT1 Inhibitors for Schizophrenia Treatment

Molecular modeling techniques have developed bicyclo ((aryl) methyl) benzamides as potent glycine transporter type 1 (GlyT1) inhibitors. These findings support the use of "1-Benzyl-n-methylcyclopentanamine" related compounds in treating schizophrenia, highlighting the compound's potential in addressing central nervous system disorders (El fadili et al., 2022).

Propriétés

IUPAC Name |

1-benzyl-N-methylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-14-13(9-5-6-10-13)11-12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAGGXZFXYOEDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-n-methylcyclopentanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2600913.png)

![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2600915.png)

![6-[2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600916.png)

![N-[2-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide](/img/structure/B2600917.png)

![ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2600921.png)

![Ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2600922.png)

![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2600925.png)

![1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2600927.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2600930.png)